Butyl 2,4-dichlorobenzoate

Description

Butyl 2,4-dichlorobenzoate (B1228512) is an organic chemical compound belonging to the class of benzoate (B1203000) esters. It is characterized by a butyl group attached to the carboxyl group of 2,4-dichlorobenzoic acid. This compound serves as a chemical intermediate in various synthetic processes. Its environmental fate, particularly the biodegradation of its 2,4-dichlorobenzoate moiety, is a subject of scientific interest due to the persistence of chlorinated aromatic compounds in the environment. The study of its transformation pathways provides insight into the microbial mechanisms for dehalogenation and degradation of such compounds.

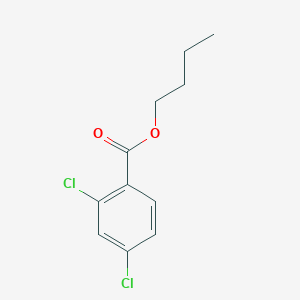

Structure

2D Structure

3D Structure

Properties

CAS No. |

70066-83-0 |

|---|---|

Molecular Formula |

C11H12Cl2O2 |

Molecular Weight |

247.11 g/mol |

IUPAC Name |

butyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

VEUZBKXIJHGTFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Chemical Structure and Properties

The chemical structure of Butyl 2,4-dichlorobenzoate (B1228512) consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a butyl ester group. Its molecular formula is C₁₁H₁₂Cl₂O₂. nih.govnist.gov

Table 1: Chemical Identifiers for Butyl 2,4-dichlorobenzoate

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 70066-83-0 nih.gov |

| Molecular Formula | C₁₁H₁₂Cl₂O₂ nih.govnist.gov |

| InChI | InChI=1S/C11H12Cl2O2/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3 nih.govnist.gov |

| InChIKey | VEUZBKXIJHGTFT-UHFFFAOYSA-N nih.govnist.gov |

| Canonical SMILES | CCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl nih.gov |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 247.11 g/mol nih.gov |

| XLogP3 | 4.7 nih.gov |

| Exact Mass | 246.0214350 Da nih.gov |

| Monoisotopic Mass | 246.0214350 Da nih.gov |

Synthesis and Industrial Applications

Butyl 2,4-dichlorobenzoate (B1228512) is primarily synthesized for use in chemical research and as an intermediate in the production of more complex organic molecules. The common method for its preparation is the esterification of 2,4-dichlorobenzoic acid with butanol.

While specific, large-scale industrial applications are not widely documented, its structural motif is found in compounds with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, related chlorinated aromatic esters are utilized as intermediates in these industries. Butyl 2,4-dichlorobenzoate itself is available from various chemical suppliers for research and development purposes. rrscientific.com

Biodegradation Pathways and Environmental Transformation of the 2,4 Dichlorobenzoate Moiety

Biodegradation of 2,4-Dichlorobenzoate

The biodegradation of 2,4-dichlorobenzoate has been studied in various microorganisms, such as Corynebacterium sepedonicum KZ-4 and a coryneform bacterium strain NTB-1. nih.govnih.gov In these bacteria, the degradation pathway is initiated by the reductive dechlorination of the aromatic ring. nih.govnih.gov This process is crucial as it removes the halogen substituents, which are often responsible for the toxicity and persistence of these compounds.

The proposed pathway in these strains involves the initial conversion of 2,4-dichlorobenzoate to its coenzyme A thioester, followed by a series of enzymatic reactions leading to ring cleavage. asm.orgnih.gov

A key step in the biodegradation of the 2,4-dichlorobenzoate moiety is the reductive dehalogenation catalyzed by NADPH-dependent enzymes. nih.govnih.gov In Corynebacterium sepedonicum KZ-4 and coryneform bacterium strain NTB-1, an enzyme named 2,4-dichlorobenzoyl-CoA reductase facilitates the ortho dehalogenation of 2,4-dichlorobenzoyl-CoA. nih.govnih.govwikipedia.org This reaction specifically removes the chlorine atom at the second position of the benzene (B151609) ring, yielding 4-chlorobenzoyl-CoA. nih.govnih.gov

This enzymatic reaction is dependent on the presence of NADPH as a reducing agent. asm.orgnih.gov While NADH can substitute for NADPH to some extent, the reaction rate is significantly lower. asm.org The enzyme responsible, 2,4-dichlorobenzoyl-CoA reductase, belongs to the family of oxidoreductases. wikipedia.org

The involvement of Coenzyme A (CoA) is critical for the initial activation of the 2,4-dichlorobenzoate molecule and its subsequent transformation. nih.govnih.gov The degradation pathway is initiated by the action of a 2,4-dichlorobenzoate-CoA ligase, which catalyzes the formation of 2,4-dichlorobenzoyl-CoA from 2,4-dichlorobenzoate and CoA, a process that requires ATP for energy. nih.govontosight.ai

This activation to a CoA thioester is a prerequisite for the subsequent reductive dehalogenation step. nih.govnih.gov Following the NADPH-dependent removal of the ortho-chlorine to form 4-chlorobenzoyl-CoA, further transformations occur. These include a hydrolytic dehalogenation at the para position to generate 4-hydroxybenzoyl-CoA, which is then hydrolyzed to 4-hydroxybenzoate. asm.orgnih.gov This intermediate is then further metabolized, typically via protocatechuate, leading to the cleavage of the aromatic ring. asm.orgnih.gov

The entire degradation sequence highlights a multi-step enzymatic process involving both reductive and hydrolytic dehalogenation steps, all initiated by the crucial CoA-dependent activation of the parent molecule. asm.orgnih.gov

Coordination Chemistry and Supramolecular Assemblies of 2,4 Dichlorobenzoate Complexes

Synthesis of Lanthanide-2,4-Dichlorobenzoate Coordination Polymers

The synthesis of lanthanide-2,4-dichlorobenzoate coordination polymers typically involves the reaction of a lanthanide(III) salt, such as a nitrate (B79036) or chloride, with 2,4-dichlorobenzoic acid in a suitable solvent system. researchgate.netresearchgate.net The use of co-ligands, such as 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy), is a common strategy to influence the coordination environment of the lanthanide ion and the resulting supramolecular architecture. acs.orgsciengine.com

For instance, a series of binuclear lanthanide compounds with the general formula [Ln(2,4-DClBA)₃phen]₂ (where Ln(III) = Pr, Eu, Tb, Ho, Er, Nd, Sm, Dy, Yb; 2,4-DClBA = 2,4-dichlorobenzoate (B1228512); and phen = 1,10-phenanthroline) have been synthesized. acs.orgsciengine.com The general method involves dissolving the respective lanthanide chloride in deionized water and the 2,4-dichlorobenzoic acid and 1,10-phenanthroline in an ethanol (B145695) solution. The pH of the ligand solution is adjusted to a range of 5-7 with a sodium hydroxide (B78521) solution before adding the lanthanide chloride solution dropwise while stirring. acs.org

Similarly, complexes with the formula [Ln(2,4-DClBA)₃(bipy)]₂ have been prepared. researchgate.net Solvothermal methods have also been employed, where reactions are carried out in a sealed vessel under elevated temperature and pressure, to yield lanthanide-organic coordination polymers. For example, the reaction of Ln(NO₃)₃·nH₂O with 2,4-dichlorobenzoic acid and NaOH in a water and ethanol mixture under solvothermal conditions yielded complexes like [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] and [Ln(2,4-DCB)₃(H₂O)] (Ln = Gd, Tb, Dy). researchgate.net

Another synthetic approach involves the use of different co-ligands, such as 5,5'-dimethyl-2,2'-bipyridine (5,5'-DM-2,2'-bipy), which has led to the formation of complexes like [La₂(2,4-DClBA)₆(5,5'-DM-2,2'-bipy)₂(H₂O)₂]·2C₂H₅OH and [Ln(2,4-DClBA)₃(5,5'-DM-2,2'-bipy)(C₂H₅OH)]₂ (Ln = Pr, Sm, Gd). tandfonline.com The choice of synthetic method and co-ligand plays a crucial role in determining the final structure and properties of the coordination polymer. mdpi.com

Crystallographic Analysis of Metal-Ligand Interactions

Single-crystal X-ray diffraction is a powerful technique used to elucidate the precise three-dimensional arrangement of atoms within a crystal, providing detailed insights into the coordination environment of the metal ions and the nature of the metal-ligand interactions. sciengine.comcolab.ws In lanthanide-2,4-dichlorobenzoate complexes, the lanthanide ions exhibit high coordination numbers, typically ranging from eight to nine. acs.orgtandfonline.com

In the binuclear complexes [Ln(2,4-DClBA)₃phen]₂, the coordination geometry around the lanthanide ion varies depending on the specific lanthanide. For instance, in the samarium complex, the Sm³⁺ ion is nine-coordinate and adopts a distorted monocapped square-antiprism geometry. researchgate.netacs.org In contrast, the dysprosium and ytterbium analogues are eight-coordinate with a distorted square-antiprism geometry. researchgate.netacs.org These structural differences arise from the different coordination modes of the carboxylate groups of the 2,4-dichlorobenzoate ligands. acs.org

The 2,4-dichlorobenzoate ligand can coordinate to the metal center in various modes, including monodentate, bidentate chelating, and bidentate bridging. researchgate.netresearchgate.net In the holmium complex [Ho(2,4-DClBA)₃bipy]₂, the two Ho³⁺ ions are linked by two bidentate bridging and two bidentate chelating-bridging carboxylate groups. researchgate.net The coordination sphere of the Ho³⁺ ion is completed by a bipyridine ligand, resulting in a coordination number of nine. researchgate.net

In the series of complexes with 5,5'-dimethyl-2,2'-bipyridine, the La³⁺ ion in [La₂(2,4-DClBA)₆(5,5'-DM-2,2'-bipy)₂(H₂O)₂]·2C₂H₅OH is nine-coordinate with a distorted mono-capped square antiprism geometry. tandfonline.com The other lanthanide ions (Pr, Sm, Gd) in the [Ln(2,4-DClBA)₃(5,5'-DM-2,2'-bipy)(C₂H₅OH)]₂ series are eight-coordinate with a distorted square antiprismatic geometry. tandfonline.com These binuclear units are further connected through hydrogen bonding interactions to form one-dimensional chains. tandfonline.com

The crystal structure of piperazine-1,4-diium (B1225682) bis(2,4-dichlorobenzoate) reveals a monoclinic system with a centrosymmetric space group P2₁/c. colab.ws The molecules in this structure are linked by N—H···O and C—H···Cl hydrogen bonds, forming ring motifs. colab.ws

Table 1: Crystallographic Data for Selected Lanthanide-2,4-Dichlorobenzoate Complexes

| Compound | Crystal System | Space Group | Ln³⁺ Coordination Number | Coordination Geometry | Reference |

| [Sm(2,4-DClBA)₃phen]₂ | Triclinic | Pī | 9 | Distorted monocapped square-antiprism | researchgate.netacs.org |

| [Dy(2,4-DClBA)₃phen]₂ | Triclinic | Pī | 8 | Distorted square-antiprism | researchgate.netacs.org |

| [Yb(2,4-DClBA)₃phen]₂ | Triclinic | Pī | 8 | Distorted square-antiprism | researchgate.netacs.org |

| [Ho(2,4-DClBA)₃bipy]₂ | Monoclinic | P2(1)/n | 9 | N/A | researchgate.net |

| [La₂(2,4-DClBA)₆(5,5'-DM-2,2'-bipy)₂(H₂O)₂]·2C₂H₅OH | N/A | N/A | 9 | Distorted mono-capped square antiprism | tandfonline.com |

| [Pr(2,4-DClBA)₃(5,5'-DM-2,2'-bipy)(C₂H₅OH)]₂ | N/A | N/A | 8 | Distorted square antiprismatic | tandfonline.com |

| [Sm(2,4-DClBA)₃(5,5'-DM-2,2'-bipy)(C₂H₅OH)]₂ | N/A | N/A | 8 | Distorted square antiprismatic | tandfonline.com |

| [Gd(2,4-DClBA)₃(5,5'-DM-2,2'-bipy)(C₂H₅OH)]₂ | N/A | N/A | 8 | Distorted square antiprismatic | tandfonline.com |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) | Monoclinic | P2₁/c | N/A | N/A | colab.ws |

N/A: Not available in the provided search results.

Thermal Decomposition Kinetics and Mechanisms of Complexes

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition pathways of lanthanide-2,4-dichlorobenzoate complexes. sciengine.comtandfonline.comiaea.org The thermal decomposition of these complexes typically occurs in multiple steps, involving the loss of solvent molecules, followed by the decomposition of the organic ligands. researchgate.netakjournals.commdpi.com

For the [Ln(2,4-DClBA)₃phen]₂ series, the decomposition process generally involves the removal of the phenanthroline and 2,4-dichlorobenzoate ligands, ultimately leading to the formation of the corresponding lanthanide oxide as the final residue. sciengine.com The thermal decomposition mechanism of the holmium complex [Ho(2,4-DClBA)₃bipy]₂ has been investigated using TG-DTG and IR techniques, revealing a multi-step process. researchgate.net The kinetic parameters of the decomposition, such as the activation energy (E) and the pre-exponential factor (A), can be determined using various kinetic methods. researchgate.net

The thermal stability of the complexes can be influenced by the specific lanthanide ion and the co-ligand. For instance, in a series of lanthanide complexes with 2,3-dichlorobenzoic acid and 1,10-phenanthroline, the thermal decomposition processes were found to occur in three stages. doi.org The heat capacities of these complexes were also measured using DSC to derive thermodynamic functions. doi.orgiaea.org

The analysis of evolved gases during thermal decomposition using techniques like TG-FTIR provides further insight into the decomposition mechanism. sciengine.com For example, in the thermal decomposition of [Ln(2,4-DClBA)₃phen]₂ complexes, the evolved gases can be identified by their characteristic infrared spectra at different temperatures. sciengine.com

Table 2: Thermal Decomposition Data for Selected Lanthanide Complexes

| Compound | Decomposition Steps | Key Observations | Reference |

| [Ln(2,3-DClBA)₃phen]₂ (Ln = Eu, Tb, Ho) | Three stages | Thermally stable | doi.org |

| [Ho(2,4-DClBA)₃bipy]₂ | Multi-step | Studied by TG-DTG and IR | researchgate.net |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) | Thermally stable up to 163 °C | N/A | colab.ws |

N/A: Not available in the provided search results.

Luminescence Properties of Lanthanide Coordination Compounds

Lanthanide ions, particularly Eu³⁺ and Tb³⁺, are known for their characteristic and sharp emission bands, making their complexes promising candidates for luminescent materials. doi.orgacs.orgacs.org The luminescence of these complexes arises from the "antenna effect," where the organic ligands absorb energy and transfer it to the central lanthanide ion, which then emits light. acs.org

In the [Ln(2,4-DClBA)₃phen]₂ series, the europium and terbium complexes exhibit intense luminescence under UV radiation. sciengine.com The fluorescence spectra of the samarium and dysprosium complexes also show the characteristic transitions of the respective Sm(III) and Dy(III) ions. acs.org The luminescence intensity of these complexes is significantly stronger than that of the free lanthanide ions, indicating efficient energy transfer from the ligands to the metal center. doi.org

The emission spectrum of the Eu³⁺ complex typically shows characteristic peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions (J = 0, 1, 2, 3, 4). doi.org For the Tb³⁺ complex, the main emission peaks are assigned to the ⁵D₄ → ⁷Fⱼ transitions (J = 6, 5, 4, 3), with the ⁵D₄ → ⁷F₅ transition often being the most intense. doi.org

The coordination environment around the lanthanide ion can influence the luminescence properties. The absence of coordinated water molecules is generally desirable, as the O-H oscillators can quench the luminescence of the lanthanide ion through non-radiative decay pathways. academie-sciences.fr The design of the ligand is crucial for optimizing the energy transfer process and enhancing the luminescence quantum yield. science.gov

Table 3: Luminescence Data for Selected Lanthanide-2,4-Dichlorobenzoate Complexes

| Complex | Emitting Ion | Key Emission Transitions | Observations | Reference |

| [Eu(2,4-DClBA)₃phen]₂ | Eu³⁺ | ⁵D₀ → ⁷Fⱼ | Intense luminescence | sciengine.com |

| [Tb(2,4-DClBA)₃phen]₂ | Tb³⁺ | ⁵D₄ → ⁷Fⱼ | Intense luminescence | sciengine.com |

| [Sm(2,4-DClBA)₃phen]₂ | Sm³⁺ | Characteristic Sm(III) transitions | Characteristic fluorescence | acs.org |

| [Dy(2,4-DClBA)₃phen]₂ | Dy³⁺ | Characteristic Dy(III) transitions | Characteristic fluorescence | acs.org |

| [Eu(2,3-DClBA)₃phen]₂ | Eu³⁺ | ⁵D₀ → ⁷Fⱼ | Strong emission | doi.org |

| [Tb(2,3-DClBA)₃phen]₂ | Tb³⁺ | ⁵D₄ → ⁷Fⱼ (most intense: ⁵D₄ → ⁷F₅) | Strong emission | doi.org |

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS-ESI, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is often used for accurate mass determination. For the analog tert-Butyl 2,4-dichlorobenzoate (B1228512), HRMS-ESI analysis in positive ionization mode confirms its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₁₁H₁₃Cl₂O₂⁺) is 247.0287, with an observed value of 247.0286, demonstrating high accuracy. acs.orgnih.gov Similar analysis via Liquid Chromatography-Mass Spectrometry (LC/MS) also shows the [M+H]⁺ ion at m/z 247. googleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile compounds like Butyl 2,4-dichlorobenzoate. In GC-MS, the compound is vaporized and separated by GC before being ionized, typically by electron impact (EI), which causes characteristic fragmentation. The NIST mass spectrometry database contains GC-MS data for this compound. nih.gov The fragmentation pattern provides structural clues. Key fragments observed include ions at m/z 173 and 175. nih.gov These correspond to the 2,4-dichlorobenzoyl cation [C₇H₃Cl₂O]⁺, with the dual peaks representing the isotopic signature of two chlorine atoms. Another significant fragment appears at m/z 102. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 173 / 175 | 2,4-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ |

| 102 | Not specified | Not specified |

Source: nih.gov

X-ray Diffraction (XRD) Techniques for Solid-State Characterization (e.g., Single-Crystal and Powder XRD)

X-ray diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials. While this compound is often handled as an oil, its derivatives and related compounds can be crystalline solids.

Single-crystal XRD analysis, if a suitable single crystal can be grown, provides the most definitive structural information. It can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, leading to the absolute confirmation of the molecular structure and revealing details about crystal packing.

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. It is valuable for phase identification, assessing sample purity, and characterizing the degree of crystallinity. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. While specific XRD data for this compound is not prominent in the literature, the use of X-ray diffraction methods has been noted in patents pertaining to its analog, tert-butyl 2,4-dichlorobenzoate, suggesting its relevance for characterizing solid forms of these compounds. google.com

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are thermal analysis techniques used to measure changes in the physical and chemical properties of a material as a function of increasing temperature.

TGA measures the mass of a sample over time as the temperature changes. This analysis provides critical information about the thermal stability of a compound. For this compound, a TGA scan would reveal the temperature at which it begins to decompose or evaporate, indicated by a loss of mass. The resulting curve can quantify its volatility and thermal decomposition profile.

DTG is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, allowing for a more precise identification of decomposition or evaporation events. Although no specific TGA or DTG data for this compound were found in the reviewed literature, these techniques would be the standard methods to formally assess its thermal stability.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on a molecule's functional groups and electronic structure.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show a strong, characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹. Other expected absorptions include C-O stretching vibrations for the ester linkage, C-Cl stretches, C-H stretches from the butyl chain and the aromatic ring, and C=C stretching vibrations within the benzene (B151609) ring.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption is primarily due to the excitation of electrons from lower to higher energy orbitals. In this compound, the chromophore responsible for UV absorption is the dichlorinated benzene ring. The π → π* electronic transitions of the aromatic system would result in characteristic absorption bands in the UV region. The presence of the chlorine and ester substituents on the benzene ring would influence the position and intensity of these absorption maxima (λ_max).

Table 3: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Ester) | Stretch | 1720 - 1740 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Theoretical and Computational Chemistry Approaches to Butyl 2,4 Dichlorobenzoate

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for elucidating the structure and reactivity of organic compounds, including esters like Butyl 2,4-dichlorobenzoate (B1228512). numberanalytics.com DFT calculations can provide valuable insights into reaction mechanisms by identifying transition states and intermediates along a reaction pathway. numberanalytics.com This theoretical approach is instrumental in predicting chemical properties such as NMR and UV-Vis spectra, as well as thermodynamic parameters. numberanalytics.com

The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system determines its ground-state properties. numberanalytics.com The practical application of this is achieved through the Kohn-Sham equations. numberanalytics.com Various exchange-correlation functionals are employed in DFT calculations, and their selection is crucial for obtaining accurate results. mdpi.com Functionals are categorized into different levels, including Local Density Approximations (LDA), Generalized Gradient Approximations (GGA), meta-GGA, and hybrid functionals like B3LYP and PBE0. mdpi.com For many biomolecular systems and for predicting reaction mechanisms, hybrid functionals are often preferred due to their accuracy. mdpi.comnih.gov

In the context of esterification reactions, such as the formation of Butyl 2,4-dichlorobenzoate from 2,4-dichlorobenzoic acid and butanol, DFT can be used to model the reaction mechanism. sparkl.me The generally accepted mechanism for Fischer-Speier esterification involves the initial activation of the carbonyl group by a catalyst, followed by a nucleophilic attack from the alcohol. mdpi.com DFT studies can help to detail the energy profile of this process, identifying the transition states and intermediates, and thus providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com For instance, DFT calculations have been used to propose detailed mechanisms for esterification reactions catalyzed by various metal complexes, showing how the catalyst interacts with the reactants to facilitate the reaction. mdpi.com

Furthermore, DFT is utilized to predict chemical reactivity indices like the Fukui function and the dual descriptor, which offer insights into the reactive sites of a molecule. numberanalytics.com This can be particularly useful in understanding the reactivity of substituted benzoates, such as in reactions with nucleophiles. researchgate.net Theoretical studies on related methyl dichlorobenzoates have used DFT to explain observed reactivity patterns by analyzing the geometries and spin densities of radical anion intermediates and the potential energy surfaces for their dissociation. researchgate.net

While DFT is a powerful predictive tool, the choice of functional can significantly impact the results. Studies have shown that different functionals can sometimes lead to different predictions about reaction pathways, highlighting the need for careful validation and benchmarking against experimental data. osti.gov

Table 1: Common DFT Functionals and Their Applications

| Functional Type | Examples | Typical Applications |

| LDA | Slater-VWN | Crystal structures, simple metallic systems mdpi.com |

| GGA | BLYP, PBE | Molecular properties, hydrogen bonding, surface studies mdpi.com |

| meta-GGA | TPSS, M06-L | Atomization energies, complex molecular systems mdpi.com |

| Hybrid | B3LYP, PBE0 | Reaction mechanisms, molecular spectroscopy mdpi.com |

| Long-range Corrected | CAM-B3LYP, ωB97XD | Solvent effects, van der Waals interactions, charge transfer mdpi.com |

| Time-dependent | TD-DFT | Excited-state reactivity, photocatalytic reactions mdpi.com |

Molecular Docking and Binding Interaction Studies of Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analis.com.my This method is widely employed to understand the binding interactions between a ligand and a protein at the atomic level. analis.com.my In the context of dichlorobenzoate derivatives, molecular docking studies have been conducted to investigate their potential interactions with biological targets. umyu.edu.ng

For example, research on a beta-class glutathione (B108866) S-transferase (GST) from Acidovorax sp. KKS102 utilized molecular docking to explore the binding possibility of various dichlorobenzoates. umyu.edu.ng The results indicated that these compounds could indeed bind to the enzyme, a finding that was subsequently supported by experimental dehalogenation assays. umyu.edu.ng Such studies are crucial for applications like bioremediation, where understanding the interaction between pollutants and bacterial enzymes is key. umyu.edu.ng

Similarly, molecular docking has been employed to study the binding of adamantyl-based ester derivatives, some of which contain a 2,4-dichloro substituent on the phenyl ring, with cholinesterase enzymes. mdpi.com These studies revealed that the dichloro-substituted compounds could bind to the peripheral anionic site of acetylcholinesterase (AChE) through halogen and halogen/π interactions. mdpi.com The adamantyl moiety, on the other hand, was found to interact with the catalytic active site primarily through alkyl/π interactions. mdpi.com

In another study, various benzoic acid derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease using molecular docking. nih.gov This research highlighted the importance of interactions between the phenyl groups and various moieties (hydroxyl, carbonyl, etc.) of the ligands and the amino acid residues in the active site of the protease. nih.gov

The reliability of molecular docking simulations is often validated by comparing the predicted binding pose with experimentally determined structures, when available. mdpi.com The binding affinity is typically reported as a docking score or free energy of binding (FEB), where a lower value indicates a stronger interaction. analis.com.my These computational approaches provide valuable insights into the structure-activity relationships of compounds and can guide the design of new molecules with desired biological activities. umyu.edu.ngmdpi.com

Table 2: Examples of Molecular Docking Studies on Dichlorobenzoate-Related Compounds

| Compound Class | Target Protein | Key Findings |

| Dichlorobenzoates | Glutathione S-transferase (GST) | Indicated binding possibility, which was confirmed by dehalogenation assays. umyu.edu.ng |

| Adamantyl-based esters with 2,4-dichloro substituent | Acetylcholinesterase (AChE) | Dichloro-substituent binds to the peripheral anionic site via halogen and halogen/π interactions. mdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 main protease | Phenyl groups and other moieties interact with active site amino acids. nih.gov |

Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comscirp.org This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the sum of the electron densities of all other molecules in the crystal. scirp.org The resulting Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to provide detailed insights into the nature and strength of intermolecular contacts. mdpi.com

The d_norm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent strong interactions, white areas denote contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii. mdpi.com The shape index and curvedness plots are particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles on the shape index surface and flat green patches on the curvedness surface. mdpi.com

Table 3: Common Intermolecular Interactions Identified by Hirshfeld Surface Analysis

| Interaction Type | Description |

| Hydrogen Bonds (e.g., O···H, N···H) | Strong, directional interactions involving a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. mdpi.comscirp.org |

| Halogen Bonds (e.g., Cl···O, Cl···N) | Noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. mdpi.com |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H group interacts with a π-system. scirp.org |

| Van der Waals Forces (e.g., H···H, C···H) | Weak, non-specific interactions arising from temporary fluctuations in electron density. buketov.edu.kz |

Kinetic Parameter Derivation from Non-Isothermal Data

The study of the thermal decomposition of materials is crucial for understanding their stability and degradation mechanisms. Non-isothermal thermogravimetric analysis (TGA) is a widely used technique for this purpose, where the mass of a sample is monitored as it is heated at a constant rate. expresspolymlett.com The data obtained from non-isothermal TGA experiments can be used to derive important kinetic parameters, such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describes the solid-state reaction mechanism. expresspolymlett.comresearchgate.net

Several methods, both model-free and model-based, have been developed to analyze non-isothermal kinetic data. researchgate.netscielo.br

Model-free isoconversional methods , such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are used to determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. researchgate.netscielo.br This is particularly useful for complex reactions where the mechanism may change as the reaction progresses. scielo.br

Model-fitting methods , such as the Coats-Redfern method, involve fitting different kinetic models to the experimental data to find the one that best describes the reaction mechanism. expresspolymlett.comresearchgate.net

Once the kinetic parameters are determined, other thermodynamic parameters like the change in entropy (ΔS≠), enthalpy (ΔH≠), and Gibbs free energy (ΔG≠) of activation can also be calculated. expresspolymlett.comresearchgate.net

While specific studies on the thermal decomposition kinetics of this compound were not found in the provided search results, research on related compounds, such as metal complexes of 2,4-dichlorobenzoic acid, demonstrates the application of these methods. For instance, the thermal decomposition of a holmium complex with 2,4-dichlorobenzoate was studied using TG-DTG, and the kinetic parameters for the decomposition steps were determined using the Popescu method and an integral isoconversional nonlinear method. researchgate.net In another study on butyltin(IV) phenoxides, the Coats-Redfern equation was employed to calculate kinetic and thermodynamic parameters from non-isothermal TG data. researchgate.net These studies provide a framework for how the thermal stability and decomposition kinetics of this compound could be investigated.

Table 4: Common Methods for Kinetic Analysis of Non-Isothermal Data

| Method | Type | Description |

| Flynn-Wall-Ozawa (FWO) | Model-free | An integral isoconversional method used to determine activation energy (Ea) from experiments at different heating rates. scielo.br |

| Kissinger-Akahira-Sunose (KAS) | Model-free | A differential isoconversional method, also used to determine Ea as a function of conversion. researchgate.net |

| Coats-Redfern | Model-fitting | An integral method that tests various reaction models to find the best fit for the experimental data. expresspolymlett.comresearchgate.net |

| Vyazovkin (VYZ) | Model-free | A nonlinear isoconversional method that is considered more accurate than linear methods for determining Ea. scielo.br |

Future Research Perspectives and Interdisciplinary Applications

Development of Novel Catalytic Systems for Ester Synthesis and Derivatization

The synthesis of esters like Butyl 2,4-dichlorobenzoate (B1228512) is a cornerstone of organic chemistry, and ongoing research seeks to develop more efficient, sustainable, and selective catalytic systems. Traditional Fischer esterification methods, while widely used, often require harsh conditions and can be limited by equilibrium constraints. researchgate.net Future research is focused on overcoming these limitations through novel catalytic approaches.

One promising area is the use of advanced reagents and catalysts that operate under milder conditions. For instance, the Yamaguchi esterification protocol, which employs 2,4,6-trichlorobenzoyl chloride, is a powerful method for synthesizing esters from sterically hindered acids and alcohols. nih.gov Adapting this and similar mixed-anhydride methods could offer high yields for the synthesis of Butyl 2,4-dichlorobenzoate. nih.gov Furthermore, the development of recoverable, fluorous Yamaguchi reagents points toward more environmentally friendly synthesis routes. nih.gov

Research into heterogeneous catalysts, such as acidic ion-exchange resins and metal-organic frameworks (MOFs), is also critical. These catalysts offer advantages like easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. researchgate.netresearchgate.net For example, a composite catalyst system involving phenothiazine and dimethylaminopyridine has been shown to effectively produce esters of a related compound, 2,4-dichlorophenoxyacetic acid, with high yield and purity. google.com Future work could explore similar composite catalysts for the direct synthesis of this compound.

Beyond synthesis, the derivatization of the dichlorobenzoate structure is a key area for future exploration. Engineering enzymes, such as Rieske dioxygenases, through rational mutagenesis can enhance their ability to perform specific reactions like cis-dihydroxylation on benzoate (B1203000) substrates. nih.gov This could lead to the creation of novel, functionalized derivatives with unique chemical properties for applications in pharmaceuticals or agrochemicals.

Table 1: Comparison of Catalytic Strategies for Ester Synthesis

| Catalytic System | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Homogeneous Catalysts (e.g., H₂SO₄, p-TSA) | Acid catalysts dissolved in the reaction medium. | Well-established, effective for simple esters. | researchgate.net |

| Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) | Forms a mixed anhydride intermediate that reacts with alcohol. | High yields, effective for sterically hindered substrates. | nih.gov |

| Composite Catalysts (e.g., Phenothiazine/DMAP) | A combination of catalysts that can promote different reaction steps, such as chlorination and esterification. | Can enable one-pot synthesis from simpler precursors, increasing efficiency. | google.com |

| Heterogeneous Catalysts (e.g., MOFs, Resins) | Solid-phase catalysts that are not dissolved in the reaction medium. | Ease of separation, reusability, potential for continuous flow processes. | researchgate.netresearchgate.net |

| Biocatalysts (e.g., Engineered Enzymes) | Enzymes used to catalyze the reaction. | High selectivity, mild reaction conditions, environmentally friendly. | nih.gov |

Bioremediation Strategies for Chlorinated Benzoate Contaminants

Chlorinated benzoates, including 2,4-dichlorobenzoic acid (from the hydrolysis of this compound), can be persistent environmental pollutants. arizona.eduresearchgate.net Bioremediation, which uses microorganisms to degrade contaminants, presents an effective and eco-friendly strategy for their removal. clu-in.org These compounds can enter the environment as herbicides or as metabolites of other halogenated substances like polychlorinated biphenyls (PCBs). arizona.eduresearchgate.net

Numerous bacterial strains have been identified that can utilize chlorinated benzoates as a source of carbon and energy under both aerobic and anaerobic conditions. arizona.edu

Aerobic Degradation: Under aerobic conditions, bacteria from diverse genera such as Corynebacterium, Alcaligenes, and various Proteobacteria can mineralize 2,4-dichlorobenzoic acid. researchgate.netresearchgate.net The degradation pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to intermediates like chlorocatechols or protocatechuate, which are then funneled into central metabolic cycles. researchgate.netresearchgate.net

Anaerobic Degradation: In the absence of oxygen, a process known as reductive dechlorination is a key degradation mechanism. arizona.eduoup.com Certain anaerobic bacteria, termed halorespiring bacteria, can use chlorinated benzoates as electron acceptors to support their growth. arizona.edu For example, Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate to benzoate. arizona.eduoup.com The resulting benzoate can then be completely mineralized to methane and carbon dioxide by other members of the microbial consortium. researchgate.netclu-in.org

Future research will focus on optimizing these bioremediation processes. This includes the isolation and engineering of novel microbial strains with enhanced degradation capabilities, particularly for highly chlorinated compounds. Understanding the complex interactions within microbial consortia is also crucial for developing effective in-situ bioremediation strategies for contaminated soils and groundwater. researchgate.netdntb.gov.ua Furthermore, investigating the influence of environmental factors, such as the presence of oxygen or other electron acceptors, can help in designing more robust and efficient cleanup technologies. nih.govnih.gov

Table 2: Microorganisms Involved in the Bioremediation of Chlorinated Benzoates

| Microorganism | Condition | Degradation Pathway/Mechanism | References |

|---|---|---|---|

| Corynebacterium sepedonicum KZ-4 | Aerobic | Degrades 2,4-dichlorobenzoic acid via 4-hydroxybenzoate to protocatechuic acid. | researchgate.net |

| Alcaligenes denitrificans NTB-1 | Aerobic | Utilizes a similar pathway to C. sepedonicum for 2,4-CBA degradation. | researchgate.net |

| Desulfomonile tiedjei | Anaerobic | Performs reductive dechlorination (halorespiration) of 3-chlorobenzoate. | arizona.eduoup.com |

| Rhodopseudomonas palustris DCP3 | Anaerobic (Phototrophic) | Degrades 3-chlorobenzoate under anoxic conditions in the presence of light. | nih.gov |

| Various Proteobacteria | Aerobic | Exhibit catabolic functions for 2,4-dichlorobenzoic acid, often inducing catechol 1,2-dioxygenase or protocatechuate 3,4-dioxygenase. | researchgate.net |

Exploration of Coordination Polymers in Advanced Materials Science

The carboxylate group of 2,4-dichlorobenzoic acid makes it an excellent candidate for use as an organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). wpi.eduacs.org These materials are constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with potential applications in catalysis, gas storage, and sensing. wpi.eduacs.org

Research has demonstrated the successful synthesis of lanthanide-based coordination polymers using 2,4-dichlorobenzoate as a ligand. researchgate.net For example, reacting lanthanide nitrates with 2,4-dichlorobenzoic acid under solvothermal conditions has yielded novel coordination polymers. researchgate.net The specific structure and properties of these materials can be tuned by factors such as the choice of metal ion and the synthesis conditions (e.g., temperature, solvent). mostwiedzy.pl The resulting CPs can exhibit interesting photoluminescent and magnetic properties, stemming from the lanthanide ions. researchgate.netresearchgate.netmdpi.com

Future research in this area will likely focus on:

Synthesis of Novel Frameworks: Exploring different transition metals and lanthanides in combination with 2,4-dichlorobenzoate and other co-ligands to create new MOFs and CPs with unique topologies and pore structures. mdpi.com The hydrothermal synthesis method is a common and effective approach for creating these crystalline materials. mdpi.com

Functional Materials: Investigating the potential of these materials for specific applications. For example, the porosity of MOFs could be exploited for selective gas adsorption or as hosts for catalytic nanoparticles. wpi.edu The luminescent properties of lanthanide-based CPs could be harnessed for chemical sensing or in optoelectronic devices. mdpi.commdpi.com

Therapeutic Applications: Designing "Therapeutic Coordination Polymers" (TCPs) where the dichlorobenzoate moiety could be part of a larger, biologically active molecule. These non-porous materials can be designed for the sustained, degradation-controlled release of therapeutic agents. nih.gov

The incorporation of the dichlorinated ring provides both steric and electronic features that can influence the final structure and properties of the coordination polymer, making it a versatile building block for materials scientists.

Computational Design of Functionalized Dichlorobenzoate Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, avoiding the time and expense of trial-and-error synthesis. nih.gov Starting from the this compound scaffold, computational methods can be used to predict how modifications to the molecule will affect its physical, chemical, and biological properties. researchgate.net

Key computational approaches include:

Density Functional Theory (DFT): This quantum mechanical method can be used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. nih.gov By modeling different functionalized derivatives of dichlorobenzoate, researchers can predict their stability, reactivity, and spectroscopic signatures. researchgate.net This information is crucial for designing molecules with specific electronic properties, for instance, to tune the absorption spectra of photoswitches or the bandgap of organic semiconductors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model for a set of dichlorobenzoate derivatives, it would be possible to predict the activity of new, unsynthesized compounds. This is particularly valuable in drug discovery and agrochemical research for identifying promising lead candidates. mdpi.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, if designing a dichlorobenzoate derivative as a potential enzyme inhibitor, molecular docking could be used to predict how well different derivatives fit into the enzyme's active site, guiding the design of more potent compounds.

Future research will utilize these computational tools to design novel functionalized dichlorobenzoate derivatives for a wide range of applications. This could involve adding specific functional groups to the aromatic ring or modifying the butyl ester chain to enhance antimicrobial activity, improve performance as a corrosion inhibitor, or create new building blocks for advanced polymers. mdpi.comacs.org The synergy between computational prediction and experimental synthesis will accelerate the discovery of new materials and biologically active compounds based on the dichlorobenzoate framework.

Q & A

Q. What analytical methods are recommended for quantifying Butyl 2,4-dichlorobenzoate in environmental samples?

To quantify this compound in complex matrices like soil or microbial cultures, reverse-phase HPLC coupled with UV detection is widely used. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm provides optimal separation. For enhanced sensitivity, LC-MS/MS using electrospray ionization (ESI) in negative mode is recommended, with quantification via external calibration curves. Ensure proper sample preparation, including solvent extraction (e.g., ethyl acetate) and filtration to remove particulates .

Q. How can the purity of synthesized this compound be validated?

Synthesized compounds should undergo 1H/13C NMR to confirm structural integrity and GC-MS to detect volatile impurities. Melting point analysis (if crystalline) and FTIR for functional group verification (e.g., ester C=O stretch at ~1720 cm⁻¹) are essential. For trace contaminants, use high-resolution mass spectrometry (HRMS) with a tolerance ≤5 ppm .

Q. What are the key physicochemical properties influencing this compound’s environmental persistence?

The compound’s logP (~3.5–4.0, estimated) indicates high hydrophobicity, favoring adsorption to organic matter in soil. Its vapor pressure (<0.01 mmHg at 25°C) suggests low volatility, while hydrolysis half-life (>30 days at pH 7) highlights stability in neutral aqueous environments. These properties necessitate studies on photodegradation and microbial degradation for risk assessment .

Advanced Research Questions

Q. How do microbial consortia degrade this compound, and what enzymatic bottlenecks exist?

Degradation typically involves esterase-mediated hydrolysis to 2,4-dichlorobenzoic acid, followed by reductive dehalogenation via 2,4-dichlorobenzoyl-CoA ligase and NADPH-dependent dehalogenases (e.g., in Corynebacterium spp.). Key bottlenecks include:

- Coenzyme A (CoA) dependency : MgATP and CoA are required for thioester formation, limiting activity in nutrient-poor environments .

- Intermediate toxicity : 4-Chlorobenzoyl-CoA may inhibit downstream enzymes like protocatechuate dioxygenase .

Strategies: Co-culture with auxotrophic strains or exogenous CoA supplementation .

Q. How can rhizosphere engineering enhance this compound biodegradation?

Root exudates (e.g., phenolic acids) recruit degraders like Pseudomonas fluorescens 2-79RL, which harbors plasmid pPB 111 encoding dehalogenases. To optimize:

- Bioaugmentation : Inoculate with strains expressing lux-marked degradative genes for real-time monitoring.

- Phytostimulation : Use plants secreting lignin analogs (e.g., 4-hydroxybenzoate) to attract degraders.

Challenges include plasmid instability in non-sterile soils and competition with native microbiota .

Q. What experimental designs resolve contradictions in reported degradation rates across studies?

Discrepancies often arise from soil type (e.g., clay vs. sandy) and microbial community dynamics . Standardize protocols by:

- Microcosm controls : Include autoclaved soil to distinguish biotic/abiotic degradation.

- Metatranscriptomics : Track gene expression (e.g., fcb genes for dehalogenation) to link activity to community composition.

- Isothermal titration calorimetry (ITC) : Quantify enzyme-substrate binding affinities under varying pH/temperature .

Q. How does this compound interact with mammalian cellular receptors in toxicity assays?

As a structural analog of bile acids, it may antagonize farnesoid X receptor (FXR) . Methodologies:

- Luciferase reporter assays : Transfect HepG2 cells with FXR-responsive plasmids; measure inhibition via luminescence.

- Molecular docking : Simulate binding to FXR’s ligand-binding domain (e.g., using AutoDock Vina).

Note: Use cytotoxicity controls (e.g., MTT assay) to differentiate receptor-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.